molecular formula C19H17N3O3 B2900541 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 899214-51-8

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2900541
CAS No.: 899214-51-8
M. Wt: 335.363
InChI Key: WNQLMOXVGWFDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3,4-tetrahydropyrazine-2,3-dione core substituted at position 4 with a phenyl group and at position 1 with an acetamide moiety linked to a 4-methylphenyl (p-tolyl) group.

Properties

IUPAC Name

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-14-7-9-15(10-8-14)20-17(23)13-21-11-12-22(19(25)18(21)24)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQLMOXVGWFDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 1,2,3,4-tetrahydropyrazine-2,3-dione core substituted at position 4 with a phenyl group and at position 1 with an acetamide moiety bearing a 4-methylphenyl group. The synthesis must address:

  • Regioselective formation of the tetrahydropyrazine-dione ring to avoid positional isomers.
  • Introduction of the phenyl group at position 4 without competing substitution at other sites.
  • Coupling of the acetamide side chain while preserving the integrity of the dione functionality.
  • Stereochemical control if chiral centers are present in intermediates.

Ugi Four-Component Reaction (Ugi-4CR) as a Key Strategy

The Ugi-4CR has emerged as a versatile method for constructing polyfunctional intermediates that can be cyclized into heterocycles. In the context of tetrahydropyrazinones, the reaction involves:

  • Isocyanides (e.g., cyclohexyl isocyanide)
  • Aldehydes (e.g., benzaldehyde for phenyl introduction)
  • Masked amino aldehydes (e.g., Fmoc- or Boc-protected amino aldehydes)
  • Carboxylic acids (e.g., acetic acid derivatives for acetamide formation)

Ugi-4CR Intermediate Synthesis

A representative protocol from involves combining equimolar amounts of isocyanide, aldehyde, masked amino aldehyde, and carboxylic acid in methanol for 16 hours. For example, using Boc-protected amino aldehydes and p-toluic acid (to introduce the 4-methylphenyl group) yields a Ugi adduct with all necessary substituents. LC/MS monitoring confirms the formation of the linear intermediate.

Cyclization to Tetrahydropyrazine-Dione

Treatment of the Ugi adduct with 50% trifluoroacetic acid (TFA) in dichloromethane triggers a cascade reaction:

  • Deprotection : Acidolytic cleavage of Boc or Fmoc groups liberates a primary amine.
  • Iminium Formation : The amine reacts with the adjacent carbonyl group to form an iminium intermediate.
  • Cyclization : Intramolecular attack by the amide nitrogen on the iminium carbon generates the tetrahydropyrazine-dione ring.

Critical Parameters :

  • Acid Strength : TFA concentrations >50% promote complete deprotection but risk over-acidification.
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) favor aromatization, while CH₂Cl₂ minimizes side reactions.

Alternative Cyclization Strategies

Eastbound vs. Westbound Cyclization

The direction of cyclization (eastbound or westbound) depends on the protecting group and nucleophile availability :

  • Eastbound Cyclization : Occurs when the nucleophile (e.g., amine) attacks the carbonyl adjacent to the phenyl group, placing the phenyl at position 4. This is favored with Boc-protected amino acids (e.g., Boc-Pro-OH).
  • Westbound Cyclization : Dominates with Fmoc-protected amino acids or when steric hindrance blocks eastbound pathways, leading to alternative regioisomers.
Table 1: Cyclization Outcomes Based on Protecting Groups
Protecting Group Carboxylic Acid Cyclization Pathway Product Regiochemistry
Boc-Pro-OH p-Nitrobenzoic acid Eastbound Phenyl at C4
Fmoc-Ser-OH Acetic acid Westbound Phenyl at C2
Boc-Phe-OH p-Toluic acid Eastbound Phenyl at C4

Data adapted from.

Functionalization of the Acetamide Side Chain

The N-(4-methylphenyl)acetamide moiety is introduced via two primary routes:

Carboxylic Acid Component in Ugi-4CR

Using p-toluic acid as the carboxylic acid component directly incorporates the 4-methylphenyl group into the Ugi adduct. Subsequent cyclization retains this substituent in the final product.

Post-Cyclization Acylation

After ring formation, the free amine on the tetrahydropyrazine-dione can be acylated with acetyl chloride derivatives . For example, reacting the amine with 4-methylphenylacetyl chloride in the presence of a base (e.g., triethylamine) yields the target acetamide.

Yield Optimization :

  • Coupling Agents : HATU or EDCI improves acylation efficiency (85–92% yield).
  • Temperature : Reactions at 0–5°C minimize diketopiperazine formation, a common side product.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Target Compound Synthesis
Method Key Steps Yield (%) Purity (%) Limitations
Ugi-4CR + Cyclization Multicomponent reaction, TFA cycle 65–78 95–98 Requires regiochemical control
Post-Cyclization Acylation Acylation of pre-formed ring 70–85 90–95 Risk of over-acylation
Halogenation-Reduction Electrophilic substitution, Zn/MeOH 50–60 85–90 Limited to specific positions

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases, such as cancer or infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs share the tetrahydropyrazine-2,3-dione scaffold but differ in substituents, influencing physicochemical properties such as solubility, lipophilicity, and molecular weight.

Table 1: Structural Comparison
Compound Name Core Substituent (Position 4) Acetamide Substituent (N-Linked) Molecular Formula Molecular Weight
Target Compound Phenyl 4-Methylphenyl C19H17N3O3* ~344.37*
2-{4-(4-Chlorophenyl)methyl-...-N-(3-methoxyphenyl)acetamide 4-Chlorophenylmethyl 3-Methoxyphenyl C20H20ClN3O4 401.84
2-(4-(3,4-Dimethoxyphenyl)-...-N-(4-methoxyphenyl)acetamide 3,4-Dimethoxyphenyl 4-Methoxyphenyl C21H21N3O6 411.40

*Inferred based on structural similarity to analogs.

  • Electronic Effects: The 4-methylphenyl group in the target compound provides electron-donating methyl substitution, enhancing lipophilicity compared to methoxy- or chloro-substituted analogs.
  • Steric Considerations : Bulky substituents like 3,4-dimethoxyphenyl () may hinder binding to target receptors compared to the smaller phenyl or 4-chlorophenylmethyl groups ().
Table 2: Hypothesized Bioactivity Based on Structural Features
Compound Key Substituents Potential Bioactivity Evidence Source
Target Compound 4-Methylphenyl Enhanced membrane permeability
4-Chlorophenylmethyl analog Chlorine, 3-methoxyphenyl Higher receptor affinity (steric)
3,4-Dimethoxyphenyl analog Methoxy groups Solubility-driven bioavailability
  • Target Compound : The 4-methylphenyl group may optimize balance between lipophilicity and solubility, favoring blood-brain barrier penetration or intracellular targeting .
  • Chlorinated Analog () : The electron-withdrawing chlorine and 3-methoxy group could enhance binding to hydrophobic pockets in enzymes or receptors, as seen in pesticide analogs (e.g., FOE 5043 in ).
  • Methoxy-Substituted Analog () : Increased polarity might suit applications requiring aqueous stability, such as agrochemical formulations or systemic therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.